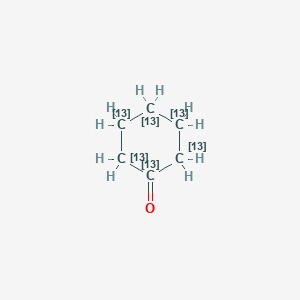
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
説明
Synthesis Analysis
This compound can be synthesized through the reaction of ribonucleosides or sugar derivatives, resulting in products containing silyl-protected primary and secondary hydroxy functions. A notable method involves the acid-catalysed isomerization, which emphasizes the versatility of this compound in protecting hydroxy groups during synthetic procedures (Verdegaal et al., 1980). Additionally, a novel and efficient synthesis approach has been developed to create symmetrical derivatives of 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes, showcasing the adaptability and utility of this compound in organosilicon chemistry (Basenko et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives synthesized from 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane exhibits intriguing characteristics, such as the formation of ladder and cage silsesquioxanes. This demonstrates the compound's role in the formation of complex silicon-based structures with potential applications in materials science (Unno et al., 2000).
Chemical Reactions and Properties
The compound's reactivity has been explored in various contexts, such as its use in the tandem synthesis of structurally novel compounds. It serves as a versatile protecting group, facilitating regioselective protection and enabling straightforward synthetic transformations in carbohydrate chemistry (Johnsson, 2012).
科学的研究の応用
Protection of Hydroxy Functions of Ribonucleosides
- Application Summary : 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is used as a silylating reagent for the simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides .
- Results or Outcomes : The use of this compound allows for the protection of the hydroxy groups in ribonucleosides, which is a crucial step in many biochemical procedures .
Analysis of Base Pairing in Nucleotides
- Application Summary : This compound is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .
- Results or Outcomes : The use of this compound aids in the analysis of the base pairing in nucleotides, which is fundamental to understanding DNA structure and function .
Formation of Ribavirin Chemical Delivery Systems
- Application Summary : 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is employed in the formation of ribavirin chemical delivery systems .
- Results or Outcomes : The use of this compound can aid in the delivery of ribavirin, a medication used to treat viral infections .
Protecting Group for Carbohydrates
- Application Summary : This compound serves as a protecting group reagent for open-chain polyhydroxy compounds .
- Results or Outcomes : The use of this compound allows for the protection of the hydroxyl groups in carbohydrates, which is a crucial step in many organic synthesis procedures .
Preparation of Cyclic Bridged Peptides
- Application Summary : 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is involved in the preparation of cyclic bridged peptides .
- Results or Outcomes : The use of this compound aids in the synthesis of cyclic bridged peptides, which have potential applications in drug discovery .
Protection of the 3’- and 5’-hydroxyl functions of furanose nucleosides
- Application Summary : This compound can be used for simultaneous protection of the 3’- and 5’-hydroxyl functions of furanose nucleosides .
- Results or Outcomes : The use of this compound allows for the protection of the hydroxyl groups in furanose nucleosides, which is a crucial step in many organic synthesis procedures .
Safety And Hazards
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is classified as a combustible liquid . It causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .
将来の方向性
As a silylating reagent, 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane has potential applications in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems , indicating its potential use in drug delivery research.
特性
IUPAC Name |
chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYAZDRFUVZBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219363 | |
| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | |
CAS RN |
69304-37-6 | |
| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)






![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)


